molecular formula C14H18BrNO2S B8128498 4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine

4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine

Cat. No.: B8128498
M. Wt: 344.27 g/mol
InChI Key: RQZQSWAWJHCCMY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with a cyclopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide.

    Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be attached through a sulfonylation reaction, where a cyclopropylsulfonyl chloride is reacted with the piperidine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the cyclopropylsulfonyl group can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperidine: Lacks the cyclopropylsulfonyl group, which may result in different chemical and biological properties.

    4-(4-Bromophenyl)ethynylpyridine: Contains an ethynyl group instead of the piperidine ring, leading to distinct reactivity and applications.

    4-Bromophenylacetic acid: Features a carboxylic acid group, which significantly alters its chemical behavior and uses.

Uniqueness

4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine is unique due to the combination of the bromophenyl and cyclopropylsulfonyl groups attached to the piperidine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(4-bromophenyl)-1-cyclopropylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c15-13-3-1-11(2-4-13)12-7-9-16(10-8-12)19(17,18)14-5-6-14/h1-4,12,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZQSWAWJHCCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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